(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid
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Overview
Description
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through various methods, such as trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Formation of the Acetic Acid Derivative: The protected amino acid derivative is then synthesized through standard peptide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like HPLC (high-performance liquid chromatography) can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid has numerous applications in scientific research:
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-Boc-amino-(4-methyl-phenyl)-acetic acid
- (S)-Boc-amino-(4-chloro-phenyl)-acetic acid
- (S)-Boc-amino-(4-fluoro-phenyl)-acetic acid
Uniqueness
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYJIQGEQQZLD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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